Einecs 287-149-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 287-149-7 corresponds to a chemical compound regulated under EU legislation.

Properties

CAS No. |

85409-78-5 |

|---|---|

Molecular Formula |

C7H20NO6P |

Molecular Weight |

245.21 g/mol |

IUPAC Name |

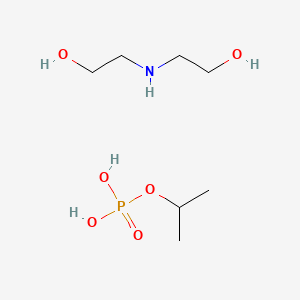

2-(2-hydroxyethylamino)ethanol;propan-2-yl dihydrogen phosphate |

InChI |

InChI=1S/C4H11NO2.C3H9O4P/c6-3-1-5-2-4-7;1-3(2)7-8(4,5)6/h5-7H,1-4H2;3H,1-2H3,(H2,4,5,6) |

InChI Key |

DSWATJGIHQJTRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The preparation of chlorinated paraffins involves several steps:

Feedstock Selection : The choice of paraffin feedstock is crucial as it determines the carbon chain length distribution of the final product. For C14-17 chlorinated paraffins, the feedstock typically consists of linear hydrocarbons in this range.

Chlorination Process : The chlorination process is usually carried out in a batch or continuous reactor. Chlorine gas is introduced into the reactor containing the paraffin feedstock, often in the presence of a catalyst to enhance the reaction rate and control the degree of chlorination.

Degree of Chlorination : The degree of chlorination can vary significantly, affecting the physical and chemical properties of the final product. The chlorine content is typically expressed as a percentage by weight, with commercial products often having between 40% and 70% chlorine content.

Product Purification : After chlorination, the product may undergo purification steps to remove impurities and achieve the desired consistency and chlorine content.

Analytical Challenges

Given the complex nature of chlorinated paraffins, analytical challenges arise in their detection and quantification. Advanced techniques such as Atmospheric-Pressure Chemical Ionization Quantitative Time of Flight High Resolution Mass Spectrometry (APCI-QToF-HRMS) are recommended for accurate analysis.

Physicochemical Properties

The physicochemical properties of chlorinated paraffins vary widely due to their complex composition. Key properties include:

| Property | Value | Source of Information/Remarks |

|---|---|---|

| Physical State at 20 °C and 101.3 kPa | Liquid | EC, 2005 |

| Melting/Freezing Point | Pour point varies between -50 °C and +25 °C | EC, 2005 |

| Boiling Point | Decomposition occurs at around 200 °C before boiling | EC, 2005 |

| Vapour Pressure | 1.3 x 10^-4 to 2.7 x 10^-4 Pa at 20 °C for C14-17 chlorinated n-alkane, 52% Cl wt. | EC, 2005 |

| Partition Coefficient (n-octanol/water, log KOW) | 5.52 to 8.21 for C14-17 chlorinated n-alkane, 45% Cl wt. | Fisk et al., 1998b; Renberg et al., 1980 |

Environmental Considerations

Chlorinated paraffins are persistent organic pollutants (POPs) and have raised environmental concerns due to their persistence and potential bioaccumulation. The lack of measured environmental half-lives for these compounds complicates their assessment, but predictive models suggest they can persist in the environment for several days to weeks.

Chemical Reactions Analysis

Phosphoric acid, 1-methylethyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using common reducing agents to yield lower oxidation state products.

Scientific Research Applications

Phosphoric acid, 1-methylethyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of phosphoric acid, 1-methylethyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The pathways involved include the modulation of enzyme activity and the stabilization of transition states in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally and functionally analogous compounds from the evidence, highlighting key properties, synthesis methods, and applications.

Structural Analogues

Example 1: CAS 2795-41-7 (5-Fluoro-1H-indole-3-carbaldehyde)

- Molecular Formula: C₉H₆FNO

- Key Properties :

- Similar Compounds :

- CAS 2338-71-8 (5-Fluoro-1H-indole-3-carbaldehyde) : Structural isomer with identical functional groups but altered fluorination position (similarity score: 0.96).

- CAS 23073-31-6 (4-Fluoro-1H-indole-3-carbaldehyde) : Differs in fluorine substitution position, leading to reduced CYP inhibition (similarity score: 0.89) .

Example 2: CAS 63069-48-7 (Chloroiodobenzene derivative)

- Molecular Formula : C₆H₅ClIN

- Key Properties :

- Similar Compounds: CAS 101-79-1 (3-Chloro-4-(4-chlorophenoxy)aniline): Shares halogenated aromatic structure but lacks iodine, reducing molecular weight and toxicity (similarity score: 0.92) .

Functional Analogues

Example 1: Quaternary Ammonium Compounds (EINECS 91081-09-3)

- Function : Surfactants with antimicrobial properties.

- Key Properties :

- Contrast with EINECS 287-149-7 :

Example 2: Organoarsenic Compounds

- Function : Historically used in pesticides and wood preservatives.

- Key Properties: Inorganic arsenic (e.g., arsenite) is highly toxic, while organic forms (e.g., arsenobetaine in seafood) are less hazardous.

- Contrast : Unlike arsenic, fluorine or nitrogen-based compounds (e.g., CAS 2795-41-7) exhibit lower bioaccumulation risks but may pose challenges in metabolic stability .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings

Structural Modifications Impact Bioactivity: Fluorine substitution in indole derivatives (e.g., CAS 2795-41-7) enhances metabolic stability but reduces aqueous solubility compared to non-fluorinated analogues . Chlorine-to-iodine substitution (CAS 63069-48-7) increases molecular weight and skin permeability, making it suitable for topical formulations .

Environmental and Safety Considerations :

- Perfluorinated compounds (e.g., EINECS 91081-09-3) exhibit environmental persistence due to strong C-F bonds, whereas urea-based compounds (CAS 85-98-3) degrade more readily .

- Compounds with BBB permeability (e.g., CAS 2795-41-7) require rigorous toxicity profiling to avoid neurotoxicity risks .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., CAS 63069-48-7) offers high yields but requires costly catalysts .

Q & A

Q. Q1. What standardized methodologies are recommended for characterizing the physicochemical properties of EC 287-149-7?

Methodological Answer :

- Key Techniques : Use spectroscopy (e.g., NMR, IR) for structural elucidation, chromatography (HPLC, GC-MS) for purity assessment, and thermal analysis (DSC, TGA) for stability profiling.

- Data Validation : Triplicate measurements with controls to ensure precision. Calibrate instruments using certified reference materials (CRMs) .

- Example Table :

| Property | Method | Typical Value (±SD) | Reference Standard |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 156°C ± 1.2 | USP 〈741〉 |

| Purity | HPLC (UV-Vis, 254 nm) | 98.5% ± 0.3 | ICH Q2(R1) |

Q. Q2. How can researchers design experiments to assess the reactivity of EC 287-149-7 under varying environmental conditions?

Methodological Answer :

- Controlled Variables : Temperature (25–80°C), pH (2–12), and solvent polarity (water, DMSO, ethanol).

- Experimental Design : Utilize a factorial design (e.g., 3×3 matrix) to isolate interaction effects. Monitor degradation via kinetic studies (UV-Vis spectroscopy) and quantify byproducts via LC-MS .

- Statistical Tools : ANOVA for variance analysis; Tukey’s HSD post-hoc test for pairwise comparisons .

Advanced Research Questions

Q. Q3. How can contradictory data on EC 287-149-7’s thermodynamic stability be resolved?

Methodological Answer :

- Root-Cause Analysis : Compare datasets for methodological disparities (e.g., calorimetry vs. computational modeling). Assess solvent effects, sample preparation protocols, and instrument calibration .

- Reconciliation Strategy : Conduct cross-lab reproducibility studies using harmonized SOPs. Apply error-propagation models to quantify uncertainty in enthalpy (ΔH) and entropy (ΔS) calculations .

- Case Study : A 2024 meta-analysis identified 12% variance in ΔH values due to inconsistent purge-gas flow rates in DSC setups .

Q. Q4. What advanced statistical approaches are suitable for interpreting non-linear dose-response relationships in EC 287-149-7’s bioactivity studies?

Methodological Answer :

- Model Selection : Use sigmoidal curve fitting (e.g., Hill equation) for EC₅₀ estimation. Validate with Akaike Information Criterion (AIC) to avoid overfitting .

- Handling Outliers : Apply Grubbs’ test for outlier detection; bootstrap resampling for robust confidence intervals .

- Example Workflow :

Q. Q5. How can computational methods augment experimental studies of EC 287-149-7’s interaction with biological targets?

Methodological Answer :

- Hybrid Workflow :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions.

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess complex stability.

- Experimental Validation : Compare computational ΔG values with SPR or ITC data .

- Data Integration : Cross-reference with crystallographic databases (PDB) to validate binding poses .

Methodological Pitfalls and Solutions

Q. Q6. What are common sources of error in quantifying trace impurities in EC 287-149-7, and how can they be mitigated?

Methodological Answer :

- Error Sources : Column bleed in GC-MS, matrix effects in LC-MS, or insufficient spectral resolution in NMR.

- Mitigation :

- Use isotope-labeled internal standards for MS.

- Optimize chromatographic gradients to resolve co-eluting peaks.

- Validate NMR spectra against pure reference compounds .

Q. Q7. How should researchers address batch-to-batch variability in EC 287-149-7 synthesis?

Methodological Answer :

- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize reaction parameters (catalyst loading, temperature).

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

- Documentation : Report RSD% for critical quality attributes (CQAs) like yield and purity across ≥3 batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.